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molecular formula C6H11NO2 B2514829 4-(2-Hydroxyethyl)pyrrolidin-2-one CAS No. 1319736-87-2

4-(2-Hydroxyethyl)pyrrolidin-2-one

Cat. No. B2514829
M. Wt: 129.159
InChI Key: USLIRRDZCYCNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187478B2

Procedure details

100 mg Methyl 2-(5-oxopyrrolidine-3-yl)acetate (I.26) was placed in tetrahydrofuran and 30 mg lithium borohydride was added and the mixture stirred at ambient temperature overnight. The suspension was diluted with saturated sodium chloride solution and extracted with ethyl acetate (×3). The water phase was freeze dried.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:6][CH2:5][CH:4]([CH2:7][C:8](OC)=[O:9])[CH2:3]1.[BH4-].[Li+]>O1CCCC1.[Cl-].[Na+]>[OH:9][CH2:8][CH2:7][CH:4]1[CH2:5][NH:6][C:2](=[O:1])[CH2:3]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
O=C1CC(CN1)CC(=O)OC
Step Two
Name
Quantity
30 mg
Type
reactant
Smiles
[BH4-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (×3)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OCCC1CC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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